2-Chloro-4,6-diphenylpyrimidine
Overview
Description
2-Chloro-4,6-diphenylpyrimidine is an organic compound with the molecular formula C16H11ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
Result of Action
The compound is known to be involved in the synthesis of 2-anilinopyrimidines .
Action Environment
It’s known that the compound is relatively stable at room temperature .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-diphenylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it has been used in the synthesis of anilinopyrimidines through aromatic nucleophilic substitution reactions . These reactions often involve enzymes such as palladium-catalyzed cross-coupling reactions, where palladium acts as a catalyst to facilitate the formation of new chemical bonds . The interactions between this compound and these enzymes are crucial for the successful completion of these biochemical reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been evaluated for their antiproliferative activity against cancer cell lines . These derivatives can inhibit specific kinases, leading to alterations in cell signaling pathways that control cell growth and division. Additionally, the compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For instance, it has been shown to inhibit Aurora kinase A, a protein kinase involved in cell cycle regulation . By binding to the active site of the kinase, this compound can prevent the phosphorylation of target proteins, thereby disrupting the normal progression of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical activity without causing toxicity. Careful dosage optimization is essential to balance the therapeutic benefits and potential risks of using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative and reductive reactions, leading to the formation of metabolites that may have distinct biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of its metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target cells and tissues . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions. The distribution of the compound within different cellular compartments can influence its overall biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can participate in various biochemical reactions. The subcellular localization of this compound can thus influence its role in cellular processes and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4,6-diphenylpyrimidine involves the reaction of 1,3,5-trichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like ethylene glycol dimethyl ether under heating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times. This method involves the aromatic nucleophilic substitution of halogenated pyrimidines with aniline derivatives under microwave conditions, resulting in higher yields and fewer by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base and a solvent like dimethylformamide or ethylene glycol dimethyl ether.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions are various substituted pyrimidines, depending on the nucleophile used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines .
Scientific Research Applications
2-Chloro-4,6-diphenylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing pharmaceuticals, particularly as kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of agrochemicals and materials science for developing new materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-diphenylpyrimidine
- 4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine
Uniqueness
2-Chloro-4,6-diphenylpyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at position 2. This substitution pattern imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. For example, the chlorine atom can be readily substituted with other nucleophiles, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2-chloro-4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVEVOZKYHNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365198 | |
Record name | 2-chloro-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-16-4 | |
Record name | 2-chloro-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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